7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation. The reaction mixture is refluxed in xylene for several hours, and the pyrazine moiety is hydrogenated over palladium on carbon (Pd/C) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of commercially available, inexpensive reagents, and the reaction conditions are optimized to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation over Pd/C.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction typically results in the fully hydrogenated product .
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, as a DPP-4 inhibitor, it binds to the DPP-4 enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound may also interact with other biological receptors, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Used as an intermediate in the synthesis of sitagliptin, another DPP-4 inhibitor.
Uniqueness
7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and the tetrahydrotriazolopyridazine core contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61262-24-6 |
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Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
7-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H10N4/c1-5-2-6-9-7-4-10(6)8-3-5/h4-5,8H,2-3H2,1H3 |
InChI Key |
FQDOSGVPSITTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NN=CN2NC1 |
Origin of Product |
United States |
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